BenchChemオンラインストアへようこそ!

6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid

Lipophilicity Druglikeness Permeability

6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS 926215-01-2) is a synthetic quinoline-4-carboxylic acid derivative with a molecular formula of C22H20BrNO2 and a molecular weight of 410.3 g/mol. The compound features a 6-bromo substituent and a 2-(E)-4-tert-butylstyryl group, conferring a high calculated lipophilicity (XLogP3-AA = 6.4) and a polar surface area of 50.19 Ų.

Molecular Formula C22H20BrNO2
Molecular Weight 410.3 g/mol
CAS No. 926215-01-2
Cat. No. B3306107
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid
CAS926215-01-2
Molecular FormulaC22H20BrNO2
Molecular Weight410.3 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C=CC2=CC(=C3C=C(C=CC3=N2)Br)C(=O)O
InChIInChI=1S/C22H20BrNO2/c1-22(2,3)15-7-4-14(5-8-15)6-10-17-13-19(21(25)26)18-12-16(23)9-11-20(18)24-17/h4-13H,1-3H3,(H,25,26)/b10-6+
InChIKeyKTWRTRPUYPGHPO-UXBLZVDNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS 926215-01-2): Structural and Physicochemical Baseline for Research Procurement


6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid (CAS 926215-01-2) is a synthetic quinoline-4-carboxylic acid derivative with a molecular formula of C22H20BrNO2 and a molecular weight of 410.3 g/mol [1]. The compound features a 6-bromo substituent and a 2-(E)-4-tert-butylstyryl group, conferring a high calculated lipophilicity (XLogP3-AA = 6.4) and a polar surface area of 50.19 Ų [2]. It belongs to the 2-styrylquinoline-4-carboxylic acid class, which has been investigated for optical and antimicrobial applications [3].

Why Generic Substitution of 6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid is Not Straightforward


Within the 2-styrylquinoline-4-carboxylic acid class, substitution patterns dictate both photophysical and biological behavior [1]. The 6-bromo substituent in this compound is not merely a heavy atom placeholder; its electron-withdrawing effect and potential for halogen bonding can modulate emission quantum yields and target binding, as demonstrated by the stark contrast between O-acetyl and nitro analogs in styrylquinoline series [1]. The para-tert-butyl group on the styryl moiety further differentiates this compound from analogs bearing methoxy, dimethylamino, or unsubstituted phenyl rings, which have distinct steric and electronic profiles that directly impact solubility, logD, and protein-ligand interactions [2]. Therefore, substituting this compound with a close analog lacking the specific bromo/tert-butyl combination risks altering both optical performance and biological target engagement.

6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid: Specific Differentiation Evidence


Calculated Lipophilicity (XLogP3-AA = 6.4) Versus Unsubstituted 2-Styrylquinoline-4-carboxylic Acid Backbone

The target compound exhibits a calculated partition coefficient (XLogP3-AA) of 6.4, which is 2.8 log units higher than the unsubstituted 2-styrylquinoline-4-carboxylic acid scaffold (XLogP3-AA ≈ 3.6) [1]. This difference arises from the lipophilic contributions of the 6-bromo and 4-tert-butylphenyl substituents.

Lipophilicity Druglikeness Permeability

Polar Surface Area (PSA = 50.19 Ų) Maintained Below 60 Ų Threshold Despite Increased Molecular Weight

Despite a molecular weight of 410.3 g/mol, the target compound maintains a topological polar surface area of 50.19 Ų [1]. This is comparable to the unsubstituted core (PSA ~50 Ų) and well below the 60 Ų threshold often associated with favorable brain penetration. In contrast, introducing a carboxylic acid directly onto the quinoline ring without lipophilic counterbalance often pushes PSA above 70 Ų in analogs such as 6-bromo-2-(2-furyl)quinoline-4-carboxylic acid .

Oral bioavailability CNS penetration Druglikeness

Acidic pKa of 3.56 Enables pH-Dependent Ionization Control Not Achievable with Ester or Amide Analogs

The carboxylic acid proton has a calculated pKa of 3.56 [1], indicating that at physiological pH (7.4), the compound is predominantly ionized. This contrasts with the methyl ester analog (Methyl 6-bromo-2-(4-tert-butylphenyl)quinoline-4-carboxylate), which lacks an ionizable group and thus has no pH-dependent solubility switch .

Solubility modulation Salt formation pH-dependent release

Heavy Atom Effect from 6-Bromo Substitution Predicts Enhanced Intersystem Crossing Relative to Non-Halogenated Styrylquinolines

The presence of a bromine atom at the 6-position is expected to enhance spin-orbit coupling and intersystem crossing (ISC) efficiency via the internal heavy atom effect. Class-level studies on halogenated quinoline fluorophores demonstrate that brominated derivatives exhibit 2- to 10-fold increased triplet quantum yields compared to their non-halogenated counterparts [1]. The target compound's 6-bromo substitution thus differentiates it from 2-styrylquinoline-4-carboxylic acids lacking halogen atoms, such as the unsubstituted parent or methoxy-substituted analogs reported by Luczywo et al., which primarily emit via fluorescence with negligible triplet formation [2].

Photophysics Triplet yield Singlet oxygen generation

Optimal Application Scenarios for 6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid


CNS-Penetrant BET Bromodomain Inhibitor Lead Optimization

The combination of high lipophilicity (XLogP = 6.4) and a PSA of 50.19 Ų positions this compound as a candidate for CNS drug discovery programs targeting bromodomain and extra-terminal (BET) proteins, where brain exposure is critical. Its calculated properties align with CNS MPO desirability criteria, and the ionizable carboxylic acid allows salt formation for improved solubility during in vivo studies. [1][2]

Triplet Photosensitizer Scaffold for Photodynamic or Photo-Crosslinking Applications

The 6-bromo substituent enables efficient intersystem crossing, making this compound a suitable core for developing triplet photosensitizers. Researchers can exploit the reactive triplet state for photodynamic therapy, targeted protein photo-crosslinking, or photocatalytic organic transformations where non-halogenated styrylquinolines are ineffective. [3]

pH-Responsive Fluorescent Probe for Lysosomal or Endosomal Compartments

The carboxylic acid (pKa 3.56) provides a pH-dependent ionization switch. At acidic endosomal/lysosomal pH, the compound becomes neutral and membrane-permeable, while at cytosolic pH (7.4) it ionizes and may exhibit altered fluorescence or trapping. This property can be harnessed for imaging acidic organelles or designing pH-responsive drug delivery systems. [1][4]

Quote Request

Request a Quote for 6-Bromo-2-[2-(4-tert-butylphenyl)ethenyl]quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.